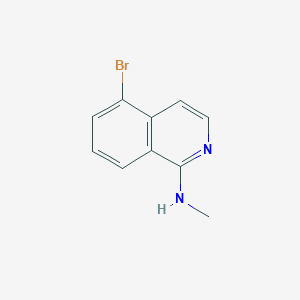
Methyl-3-((tert-Butoxycarbonyl)(methyl)amino)propanoat
Übersicht
Beschreibung
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or other substituted derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but lacks the methyl group on the amine.
Methyl 2-((tert-butoxycarbonyl)amino)propanoate: Different position of the Boc group.
Methyl 3-((tert-butoxycarbonyl)(ethyl)amino)propanoate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc group offers protection for the amine, allowing for versatile applications in synthesis and research .
Eigenschaften
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)7-6-8(12)14-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYFGAVROBBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/new.no-structure.jpg)






![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)



